2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide
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Overview
Description
2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Another method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted isoxazole derivatives.
Scientific Research Applications
2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its analgesic, anti-inflammatory, and anticonvulsant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects. For example, it may bind to serotonin or dopamine receptors, influencing mood and behavior .
Comparison with Similar Compounds
Similar Compounds
3-(Benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione: Known for its anticonvulsant properties.
1,2-Benzisoxazol-3-yl)piperazine derivatives: Potential antipsychotic agents.
Uniqueness
2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide stands out due to its unique combination of biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-propylacetamide |
InChI |
InChI=1S/C12H14N2O2/c1-2-7-13-12(15)8-10-9-5-3-4-6-11(9)16-14-10/h3-6H,2,7-8H2,1H3,(H,13,15) |
InChI Key |
YZIKEDXLPDBACK-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CC1=NOC2=CC=CC=C21 |
Origin of Product |
United States |
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